molecular formula C14H14N2O2S B1317405 1-(Phenylsulfonyl)indolin-6-amine CAS No. 927997-16-8

1-(Phenylsulfonyl)indolin-6-amine

Cat. No. B1317405
CAS RN: 927997-16-8
M. Wt: 274.34 g/mol
InChI Key: VXGVHHDJIHFBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Phenylsulfonyl)indolin-6-amine is a chemical compound that is used in laboratory settings . It is part of the class of heterocyclic compounds, which are known for their variety of pharmacological actions .


Synthesis Analysis

The synthesis of this compound involves various techniques. The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions . A work reported the synthesis of a novel compound named N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl] following the computational screening of 1, 3, and 4-thiadiazol-2-yl-substituted benzenesulfonamide .


Molecular Structure Analysis

The molecular formula of this compound is C14H14N2O2S . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .


Chemical Reactions Analysis

Indole, the core structure of this compound, is highly reactive and can undergo various chemical reactions. For instance, it can undergo nucleophilic additions and substitutions . The enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at C-2 to form the trans-3-nitro-2-substituted indoline .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives: New derivatives of 1-(phenylsulfonyl)indole have been synthesized, including compounds like 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, showcasing the chemical versatility of the compound (Mannes et al., 2017).
  • Crystal Structures and Density Functional Theory (DFT) Calculations: Detailed crystallographic studies and DFT calculations of these derivatives provide insights into their molecular structures and electronic properties (Mannes et al., 2017).

Chemical Reactions and Synthesis

  • C-7 Amidation and Amination of Indolines: The compound is used in the C-7 selective C–H amidation and amination of indolines, demonstrating its utility in organic synthesis (Hou et al., 2015).
  • Nucleophilic Addition Reactions: The compound undergoes nucleophilic addition reactions with various nucleophiles, enabling the synthesis of diverse indole derivatives (Pelkey et al., 1999).

Molecular Interactions and Reactivity

  • Reactivity with Sulfur-Centered Radicals: Studies show that indolinonic and quinolinic aromatic aminoxyls, which may include derivatives of 1-(phenylsulfonyl)indolin-6-amine, react with sulfur-centered radicals, forming various compounds (Damiani et al., 1999).

Advanced Applications in Chemistry

  • Use in Asymmetric Synthesis: The compound has been employed in asymmetric synthesis, illustrating its potential in creating chiral molecules, which is crucial in pharmaceutical chemistry (Qian et al., 2014).
  • Development of Sulfonation Methods: It aids in the development of new sulfonation methods, essential for creating various chemical products (Janosik et al., 2006).

Crystallography and Structural Characterization

  • Structural Analysis of Derivatives: Further structural analysis of its derivatives has been conducted to understand their geometric and packing parameters, contributing to the field of crystallography and material science (Jasinski et al., 2009).

Safety and Hazards

According to the safety data sheet, 1-(Phenylsulfonyl)indolin-6-amine causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with appropriate protective equipment and in a well-ventilated area .

Future Directions

While specific future directions for 1-(Phenylsulfonyl)indolin-6-amine are not mentioned in the sources, there is ongoing research into the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This suggests potential future directions in the exploration of new therapeutic possibilities with this compound and similar compounds.

Biochemical Analysis

Biochemical Properties

1-(Phenylsulfonyl)indolin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to bind with high affinity to multiple receptors, which can lead to the modulation of various biochemical pathways . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in inflammatory responses and cell proliferation. Additionally, this compound can alter metabolic pathways, leading to changes in the levels of various metabolites within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with key amino acid residues within the active site of the enzyme, resulting in conformational changes that affect enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function . Over time, the compound may undergo chemical modifications that alter its activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of considering temporal effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of key metabolites, leading to changes in cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can affect its biological activity. For example, the compound may be transported into specific cellular compartments where it exerts its effects on target biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.

properties

IUPAC Name

1-(benzenesulfonyl)-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-7,10H,8-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGVHHDJIHFBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.